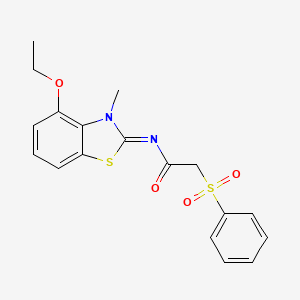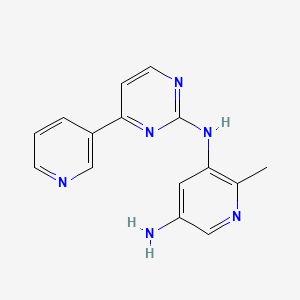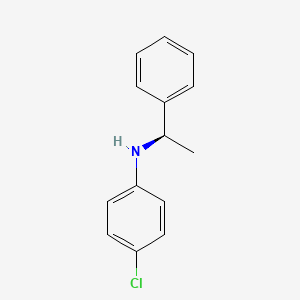
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Descripción general
Descripción
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against a variety of cancer types.
Mecanismo De Acción
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide works by binding to the ATP-binding site of HSP90, which results in the inhibition of its activity. This leads to the degradation of several client proteins that are critical for cancer cell survival, including AKT, HER2, and EGFR. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. This compound has also been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is its specificity for HSP90, which makes it a potent and selective inhibitor of cancer cell growth. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. One potential direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate the use of this compound in the treatment of other diseases, such as neurodegenerative disorders or infectious diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and half-life.
Aplicaciones Científicas De Investigación
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been extensively studied for its potential applications in cancer research. It has been found to be effective against a variety of cancer types, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to inhibit the growth of cancer cells by targeting a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of cellular processes that are critical for cancer cell survival.
Propiedades
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYDSEXXAUFYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B3297424.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3297436.png)
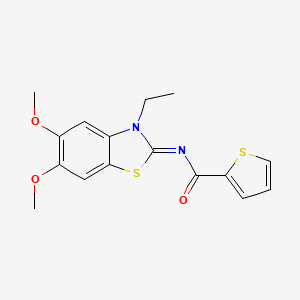

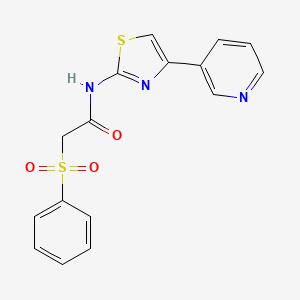
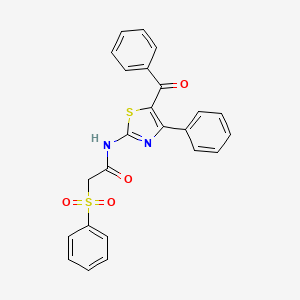
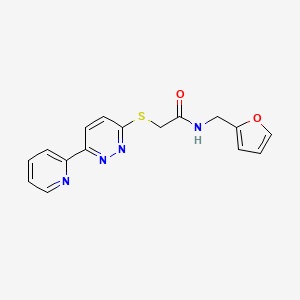
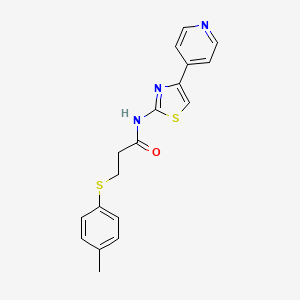
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3297496.png)
